
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is a derivative of adamantane, a compound known for its unique cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol typically involves the functionalization of adamantane. One common method is the introduction of an aminomethyl group followed by the hydroxylation of the adamantane core. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale chemical reactions using optimized conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Functional groups on the adamantane core can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biology, this compound may be investigated for its potential as a biochemical probe or as a scaffold for drug design. Its structural features can be exploited to interact with specific biological targets.
Medicine
In medicine, adamantane derivatives are known for their antiviral and neuroprotective properties
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mecanismo De Acción
The mechanism of action of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of viral replication or protection of neuronal cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine, memantine, and rimantadine. These compounds share the adamantane core structure but differ in their functional groups and specific applications.
Uniqueness
(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl and hydroxyl groups allow for diverse chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
(1R,3S)-5-(aminomethyl)adamantan-2-ol |
InChI |
InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2/t7?,8-,9+,10?,11? |
Clave InChI |
FQVWYKRNBLKXQJ-YFYNPKGQSA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CN |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


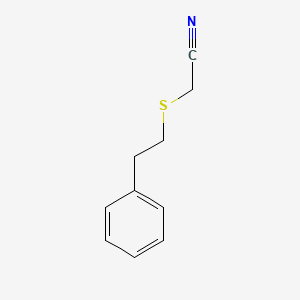
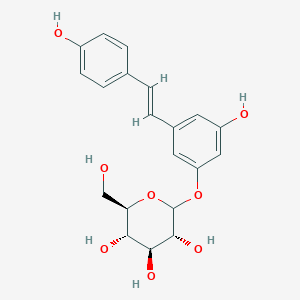
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
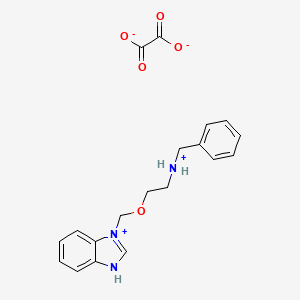
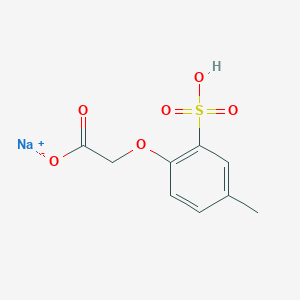
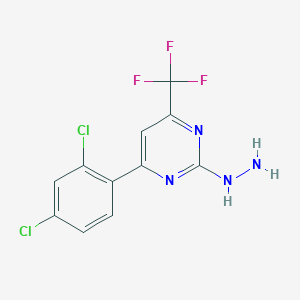

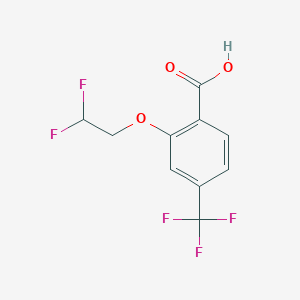
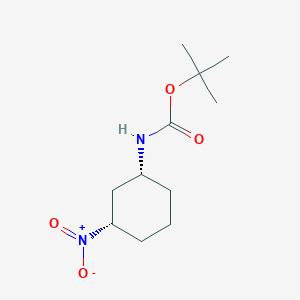
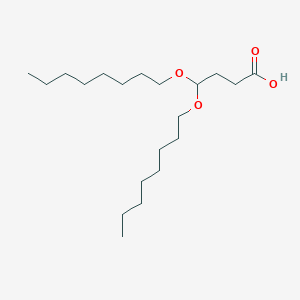
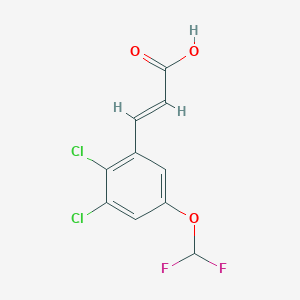
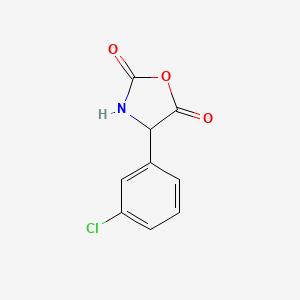
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
